Biochanin a 7-glucuronide
Description
Overview of Isoflavone (B191592) Conjugates in Phytochemistry and Biological Systems
Isoflavones are a class of phytoestrogens, plant-derived compounds with a structural similarity to mammalian estrogen. turkjps.orgresearchgate.net Found abundantly in legumes such as soybeans and red clover, these compounds exist in various forms, including aglycones and their glycoside conjugates. turkjps.orgmdpi.comresearchgate.net In their natural state within plants, isoflavones are often attached to a sugar molecule, forming glycosides. researchgate.net This conjugation, which can also involve malonyl or acetyl groups, enhances their water solubility and stability within the plant. researchgate.netrsc.org
When consumed by humans or animals, these glycosylated isoflavones are not readily absorbed. iomcworld.com They first undergo deconjugation by intestinal enzymes to release the aglycone form. turkjps.orgiomcworld.com Once absorbed, these aglycones are subject to extensive phase II metabolism, primarily in the intestine and liver. iomcworld.comnih.gov This process involves the attachment of glucuronic acid (glucuronidation) or sulfate (B86663) groups (sulfation), converting the isoflavones into their respective glucuronide and sulfate conjugates. iomcworld.comfrontiersin.org These conjugated forms are the predominant metabolites found circulating in the bloodstream. frontiersin.orgnih.gov
The Role of Glucuronidation in Modulating Isoflavone Bioactivity and Disposition
Glucuronidation is a key metabolic pathway that significantly alters the physicochemical properties and biological activity of isoflavones. iomcworld.com The addition of a glucuronic acid moiety increases the water solubility of the isoflavone, facilitating its excretion from the body, primarily through urine. iomcworld.com This process is catalyzed by a group of enzymes known as UDP-glucuronosyltransferases (UGTs). iomcworld.com
The 7-hydroxy group on the isoflavone structure is a primary site for glucuronidation. umich.edu Studies have shown that glucuronidated isoflavones, including Biochanin A 7-glucuronide, are generally considered to be less biologically active than their aglycone precursors. core.ac.uk The bulky glucuronide group can hinder the ability of the isoflavone to bind to its target receptors, such as estrogen receptors. core.ac.uk However, these conjugates can act as a circulating reservoir of the aglycone. core.ac.uk Deconjugation can occur in target tissues, releasing the active aglycone to exert its biological effects. core.ac.uk
The disposition, or how a substance is absorbed, distributed, metabolized, and excreted, of isoflavone conjugates is also influenced by their structure. For instance, a study using the human intestinal Caco-2 cell model found that while most isoflavone glucuronides were preferentially excreted to the basolateral side (the side facing the bloodstream), Biochanin A glucuronide was excreted equally to both the apical (intestinal lumen) and basolateral sides. umich.edu
Significance of this compound as a Central Metabolite for Advanced Research
Biochanin A, found in red clover, cabbage, and alfalfa, is a methylated precursor of the well-studied isoflavone genistein (B1671435). nih.gov Upon ingestion, biochanin A undergoes extensive metabolism, with this compound being a major resulting conjugate found in the blood. frontiersin.orgnih.gov The study of this compound is crucial for several reasons.
Table 1: Key Isoflavones and Their Metabolites
| Compound Name | Classification | Parent Compound | Key Metabolic Process |
|---|---|---|---|
| Biochanin A | Isoflavone | - | Metabolism to Genistein, Glucuronidation, Sulfation |
| This compound | Isoflavone Conjugate | Biochanin A | Glucuronidation |
| Genistein | Isoflavone | Biochanin A | - |
| Daidzein (B1669772) | Isoflavone | - | - |
| Formononetin | Isoflavone | - | - |
| Prunetin | Isoflavone | - | - |
Table 2: Research Findings on Isoflavone Metabolism
| Research Focus | Key Finding | Citation |
|---|---|---|
| Intestinal Disposition of Isoflavones | Glucuronides are the main metabolites for most isoflavones in Caco-2 cells. The 7-hydroxy group is the primary site for glucuronidation. | umich.edu |
| Excretion of Isoflavone Conjugates | Biochanin A glucuronide is excreted equally to both apical and basolateral sides in Caco-2 cells, unlike other isoflavone glucuronides. | umich.edu |
| Bioavailability of Biochanin A | Biochanin A undergoes extensive metabolism, with significant levels of its conjugates detected in plasma and bile. | frontiersin.orgnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O11/c1-30-10-4-2-9(3-5-10)12-8-31-14-7-11(6-13(23)15(14)16(12)24)32-22-19(27)17(25)18(26)20(33-22)21(28)29/h2-8,17-20,22-23,25-27H,1H3,(H,28,29)/t17-,18-,19+,20-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYGEGYBMOCKNJ-SXFAUFNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ecological and Botanical Context of Biochanin a and Its Derivatives
Natural Occurrence of Biochanin A in Plant Species and Dietary Sources
Biochanin A, an O-methylated isoflavone (B191592), is a secondary metabolite found predominantly within the plant kingdom, particularly in the legume family (Fabaceae). ljmu.ac.uknih.gov Its presence has been identified in a variety of plants, some of which are common dietary sources. Red clover (Trifolium pratense) is one of the most notable and concentrated sources of Biochanin A. ljmu.ac.uknih.govajpp.in
Other significant plant sources include soybean (Glycine max), chickpeas (Cicer arietinum), alfalfa sprouts (Medicago sativa), and peanuts (Arachis hypogaea). ljmu.ac.ukwikipedia.orgtaylorandfrancis.comnih.gov The compound has also been isolated from other species such as the traditional Chinese medicinal plant Astragalus membranaceus, Indian rosewood (Dalbergia sissoo), and the golden tree (Cassia fistula). ljmu.ac.uknih.gov Different species of clover also contain Biochanin A, though often in lower concentrations than red clover; these include zigzag clover (Trifolium medium), crimson clover (Trifolium incarnatum), and others. ajpp.inresearchgate.net Chickpeas are considered a particularly important dietary source for the general population. nih.gov
The concentration of Biochanin A can vary significantly between different plants and even different parts of the same plant. For instance, the yield from the dry leave matter of T. pretense has been recorded as 1.79–3.32 mg per gram. ljmu.ac.uk In chickpeas, Biochanin A has been noted as the most abundant isoflavone. ljmu.ac.uk
Below is an interactive data table summarizing the primary natural sources of Biochanin A.
| Common Name | Scientific Name | Family | Reference(s) |
|---|---|---|---|
| Red Clover | Trifolium pratense | Leguminosae/Fabaceae | ljmu.ac.uknih.govajpp.inf1000research.com |
| Soybean | Glycine max | Leguminosae/Fabaceae | ljmu.ac.uknih.govtaylorandfrancis.com |
| Chickpea | Cicer arietinum | Leguminosae/Fabaceae | ljmu.ac.ukwikipedia.orgtaylorandfrancis.comnih.gov |
| Alfalfa | Medicago sativa | Leguminosae/Fabaceae | ljmu.ac.uknih.govtaylorandfrancis.com |
| Peanut | Arachis hypogaea | Leguminosae/Fabaceae | ljmu.ac.ukwikipedia.orgtaylorandfrancis.com |
| Astragalus | Astragalus membranaceus | Leguminosae/Fabaceae | ljmu.ac.uknih.gov |
| Indian Rosewood | Dalbergia sissoo | Leguminosae/Fabaceae | ljmu.ac.uk |
| Golden Tree | Cassia fistula | Leguminosae/Fabaceae | ljmu.ac.ukajpp.in |
Enzymatic Pathways of Biochanin A Biosynthesis in Plants
The biosynthesis of Biochanin A is a multi-step enzymatic process that originates from the core phenylpropanoid pathway, which is responsible for producing a wide range of plant secondary metabolites. encyclopedia.pubfrontiersin.org The synthesis of isoflavones like Biochanin A is primarily restricted to leguminous plants. frontiersin.orgnih.gov
The pathway begins with the amino acid phenylalanine, which is converted to p-coumaroyl-CoA. researchgate.net The key steps leading to Biochanin A are as follows:
Chalcone (B49325) Formation : One molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA are condensed by the enzyme Chalcone Synthase (CHS) to form naringenin (B18129) chalcone. encyclopedia.pub
Flavanone (B1672756) Isomerization : Chalcone Isomerase (CHI) then catalyzes the intramolecular cyclization of naringenin chalcone to produce the flavanone naringenin (5,7,4′-trihydroxy-flavanone), a critical intermediate. encyclopedia.pub Naringenin is the precursor for genistein (B1671435) and Biochanin A. nih.gov
Isoflavone Skeleton Formation : The key step that defines an isoflavone is catalyzed by Isoflavone Synthase (IFS) . This enzyme facilitates the migration of the B-ring from the C-2 to the C-3 position of the flavanone, creating a 2-hydroxyisoflavanone (B8725905) intermediate (2-hydroxy-2,3-dihydrogenistein). encyclopedia.pubnih.govfrontiersin.org
Dehydration : The unstable 2-hydroxyisoflavanone is then dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to form the isoflavone genistein. encyclopedia.pubnih.govfrontiersin.org
Methylation : The final step in the formation of Biochanin A is the specific methylation of genistein. The enzyme Hydroxyisoflavanone 4′-O-methyltransferase (HI4′OMT) catalyzes the transfer of a methyl group to the 4′-hydroxyl group of genistein, yielding Biochanin A (5,7-dihydroxy-4′-methoxyisoflavone). encyclopedia.pub
Below is a data table summarizing the key enzymes in the Biochanin A biosynthesis pathway.
| Enzyme | Abbreviation | Function in Pathway | Reference(s) |
|---|---|---|---|
| Chalcone Synthase | CHS | Condenses p-coumaroyl-CoA and malonyl-CoA to form chalcone. | encyclopedia.pubfrontiersin.org |
| Chalcone Isomerase | CHI | Cyclizes chalcone to form the flavanone naringenin. | encyclopedia.pubfrontiersin.org |
| Isoflavone Synthase | IFS | Converts flavanone to a 2-hydroxyisoflavanone intermediate. | encyclopedia.pubnih.govfrontiersin.org |
| 2-hydroxyisoflavanone dehydratase | HID | Dehydrates the intermediate to form the isoflavone genistein. | encyclopedia.pubnih.govfrontiersin.org |
| Hydroxyisoflavanone 4′-O-methyltransferase | HI4′OMT | Methylates genistein at the 4'-hydroxyl position to form Biochanin A. | encyclopedia.pub |
Proposed Formation of Isoflavone Glucuronides in Plant Metabolism and Ecological Interactions
In plants, isoflavone aglycones like Biochanin A often undergo further modifications, including glycosylation, which involves the attachment of a sugar moiety. encyclopedia.pubnih.gov This process is catalyzed by enzymes known as UDP-glycosyltransferases (UGTs) . encyclopedia.pub These enzymes transfer a glycosyl group from a nucleotide sugar donor to the isoflavone. For Biochanin A, this modification typically occurs at the 7-hydroxyl position, leading to the formation of 7-O-glycosides. encyclopedia.pub Biochanin A 7-glucuronide is a specific glucuronidated derivative of Biochanin A, and its presence is significant for understanding the metabolic activity of phytoestrogens within ecosystems. targetmol.comphytohub.eu
The formation of glucuronides and other glycosides in plants is not a random process; it serves distinct metabolic and ecological functions. mdpi.com These modifications alter the chemical properties of the isoflavone, affecting its solubility, stability, and transport within the plant. encyclopedia.pub Glycosylated and glucuronidated forms are often considered storage forms of isoflavones. encyclopedia.pub
The ecological significance of this process is tied to plant defense and symbiotic interactions. researchgate.netfrontiersin.org
Phytoalexin Activity : Isoflavones function as phytoalexins, which are antimicrobial compounds synthesized by plants in response to stress or attack by pathogens like fungi and bacteria. nih.govfrontiersin.org The plant can store the less reactive glucuronide form and, upon pathogenic threat, rapidly hydrolyze it to release the more biologically active Biochanin A aglycone as a defense mechanism. encyclopedia.pubfrontiersin.org This methylation and subsequent glycosylation are part of a chemical defense strategy. encyclopedia.pub
Symbiotic Signaling : In legumes, isoflavones act as crucial signaling molecules in the establishment of symbiosis with nitrogen-fixing rhizobia bacteria. frontiersin.org They are secreted into the rhizosphere to attract rhizobia and induce the expression of bacterial nodulation genes, which is essential for the formation of root nodules. researchgate.netnih.gov The formation of glucuronides can be a way to regulate the concentration and release of these signaling molecules into the soil. frontiersin.org
Therefore, the formation of this compound is a key metabolic step that allows the plant to manage and deploy this potent phytochemical for critical interactions with its environment, including defending against pathogens and engaging in beneficial symbiotic relationships. targetmol.comfrontiersin.org
Advanced Metabolomic and Biotransformation Studies of Biochanin a 7 Glucuronide
Enzymatic Glucuronidation of Biochanin A
Glucuronidation represents a pivotal phase II metabolic pathway that significantly influences the bioavailability and elimination of numerous compounds, including the isoflavone (B191592) Biochanin A. This process involves the conjugation of a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the Biochanin A molecule. nih.gov This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), rendering the compound more water-soluble and facilitating its excretion from the body. nih.govnih.gov The primary site of this conjugation on the Biochanin A structure is the hydroxyl group at the C-7 position, leading to the formation of its major metabolite, Biochanin A 7-glucuronide.
Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing C-7 Glucuronidation
Research has identified several specific UGT isoforms responsible for the glucuronidation of isoflavones. For Biochanin A, studies using expressed human UGTs have demonstrated that four isoforms are particularly important: UGT1A1, UGT1A8, UGT1A9, and UGT1A10. nih.gov The contribution of each isoform can be concentration-dependent. nih.gov
UGT1A1 is a key enzyme expressed predominantly in the liver. nih.govoup.com UGT1A8 and UGT1A10 are primarily found in the gastrointestinal tract, playing a crucial role in the first-pass metabolism of orally ingested compounds. nih.govresearchgate.net UGT1A9 is mainly expressed in the liver and kidneys. nih.govnih.gov
Table 1: Glucuronidation Rates of Biochanin A by Key Human UGT Isoforms at a 2.5 µM Substrate Concentration
| UGT Isoform | Glucuronidation Rate (nmol/min/mg protein) | Primary Expression Site |
|---|---|---|
| UGT1A1 | 0.93 ± 0.07 | Liver |
| UGT1A9 | 0.15 ± 0.02 | Liver, Kidney |
Data sourced from studies on expressed human UGT isoforms. nih.gov
Specificity and Kinetics of UGT-Mediated Conjugation of Biochanin A
The specificity and efficiency of Biochanin A glucuronidation are described by enzyme kinetic parameters, primarily the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). The Km value represents the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate. A lower Km suggests a higher affinity. The ratio Vmax/Km is a measure of the intrinsic clearance (CLint), representing the catalytic efficiency of the enzyme. researchgate.net
Kinetic studies of Biochanin A glucuronidation have revealed complex patterns, sometimes involving more than one UGT isoform, which can result in biphasic kinetics. This indicates that different enzymes with different affinities and capacities contribute to its metabolism.
In studies using rat liver microsomes, the glucuronidation of Biochanin A showed biphasic kinetics, suggesting the involvement of at least two different enzyme activities. For rat jejunal microsomes, the kinetic parameters for the primary component of Biochanin A glucuronidation were determined, providing insight into its extensive first-pass metabolism in the intestine.
Table 2: Kinetic Parameters for Biochanin A Glucuronidation in Rat Microsomes
| Tissue Microsome | Kinetic Model | Km (µM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (mL/min/mg protein) |
|---|---|---|---|---|
| Rat Liver | Biphasic | Km1: 6.63, Km2: 0.003 | Vmax1: 2.11, Vmax2: 0.283 | CLint1: 0.318, CLint2: 94.3 |
| Rat Jejunum | Michaelis-Menten | 6.63 | 1.15 | 0.173 |
Data adapted from kinetic analyses of Biochanin A glucuronidation. The biphasic model for liver microsomes suggests two distinct enzyme activities.
Hydrolysis and Deconjugation of this compound
The metabolic journey of Biochanin A does not end with glucuronidation. The resulting conjugate, this compound, can be hydrolyzed back to its parent aglycone, Biochanin A. This deconjugation process is critical for the enterohepatic recirculation of the compound, potentially prolonging its presence and biological activity in the body. nih.gov
Role of Beta-Glucuronidases in Metabolite Deconjugation
The hydrolysis of glucuronide conjugates is catalyzed by enzymes known as β-glucuronidases (GUS). microba.com In the context of orally ingested compounds like Biochanin A, β-glucuronidases produced by bacteria residing in the gut play a particularly significant role. frontiersin.org
After Biochanin A is absorbed and metabolized in the liver to form this compound, the conjugate is excreted into the bile, which is then released into the small intestine. nih.gov Here, gut microbial β-glucuronidases can cleave the glucuronic acid moiety from this compound. microba.com This releases the less water-soluble aglycone, Biochanin A, which can then be reabsorbed into the bloodstream. nih.govmicroba.com This cycle, known as enterohepatic recirculation, can significantly impact the pharmacokinetic profile of Biochanin A. frontiersin.org Mammalian β-glucuronidases also exist and can deconjugate flavonoid glucuronides within tissues like the skin, where macrophages can convert the glucuronide back to the active aglycone. semanticscholar.orgnih.gov
Factors Influencing Glucuronide Hydrolysis in Biological Systems
The efficiency of β-glucuronidase-mediated deconjugation is not constant and can be influenced by several factors within the biological system.
pH: The activity of β-glucuronidases is highly dependent on the pH of the surrounding environment. The optimal pH can vary significantly depending on the source of the enzyme. For example, the optimal pH for E. coli GUS is around 7.4, while that for GUS from other bacteria like Bacteroides fragilis is closer to 5.0. frontiersin.org Given the pH gradient along the gastrointestinal tract, this factor can determine where in the gut deconjugation is most likely to occur. oup.com
Enzyme Source and Inhibitors: There are structural differences between mammalian and bacterial β-glucuronidases, particularly a region known as the "bacterial loop" that is absent in the human enzyme. frontiersin.org This allows for the development of specific inhibitors that target bacterial GUS without affecting the mammalian counterpart. frontiersin.org Furthermore, various dietary components and other substances can act as inhibitors of β-glucuronidase activity, potentially reducing the extent of deconjugation. mdpi.comoup.com For instance, saccharolactone is a commonly used, albeit non-specific, inhibitor in in vitro studies. oup.com
Interspecies Metabolic Comparisons of Biochanin A Glucuronidation in Research Animal Models
The use of animal models is essential in preclinical drug development and metabolism studies. However, significant interspecies differences in drug metabolism, including glucuronidation, exist and must be considered when extrapolating data to humans. nih.gov
Studies comparing the glucuronidation of various compounds have revealed differences in UGT activity in the intestine and liver across species such as rats, dogs, monkeys, and humans. nih.govresearchgate.net For example, while the in vitro intrinsic clearance of UGT substrates in intestinal microsomes shows some correlation between humans and laboratory animals, the absolute values tend to be lower in humans. nih.gov
In the case of Biochanin A, studies in Sprague-Dawley rats have shown it undergoes extremely high glucuronidation in both liver and intestinal microsomes, leading to a low oral bioavailability (Fa·Fg of 0.15). chiba-u.jp In contrast, a compound like raloxifene (B1678788), which is also heavily glucuronidated, shows different bioavailability and metabolite ratios in rats, dogs, and monkeys, highlighting species-specific handling. chiba-u.jp For instance, the bioavailability of raloxifene is comparable among the species, but the ratio of glucuronide conjugates to the parent drug in systemic circulation is much higher in monkeys than in rats or dogs, suggesting more extensive first-pass metabolism or different excretion patterns in monkeys. chiba-u.jp These findings underscore the caution required when selecting an animal model to predict human pharmacokinetics for compounds primarily cleared by glucuronidation. nih.gov
Table 3: Comparative Disposition of UGT Substrates in Different Animal Models
| Compound | Species | Oral Bioavailability (F or Fa·Fg) | Key Metabolic Observation |
|---|---|---|---|
| Biochanin A | Rat (SD) | 0.15 | Extremely high glucuronidation in liver and intestine. chiba-u.jp |
| Raloxifene | Rat (SD) | ~4.8% | Systemic AUC ratio (Glucuronide/Parent): 9.67. chiba-u.jp |
| Raloxifene | Dog (Beagle) | ~5.2% | Systemic AUC ratio (Glucuronide/Parent): 1.34. chiba-u.jp |
| Raloxifene | Monkey (Cynomolgus) | ~3.0% | Systemic AUC ratio (Glucuronide/Parent): 85.0. chiba-u.jp |
This table provides a comparative overview of the disposition of Biochanin A and Raloxifene, two compounds subject to extensive glucuronidation, in common research animal models. Fa·Fg represents the fraction absorbed and surviving gut metabolism.
In Vitro Metabolic Models for Glucuronide Formation and Disposition
The study of this compound formation and its subsequent disposition heavily relies on established in vitro models that simulate metabolic processes occurring in the body. These models, primarily utilizing liver and intestinal preparations, are crucial for understanding the kinetics and pathways of glucuronidation.
Hepatic microsomal systems, which contain a high concentration of UDP-glucuronosyltransferase (UGT) enzymes, are a primary tool for investigating the phase II metabolism of xenobiotics like Biochanin A. Studies using these systems have demonstrated that the liver is a major site for the glucuronidation of this isoflavone. encyclopedia.pub
Research comparing liver and intestinal microsomes from rats shows that the glucuronidation of Biochanin A is generally more rapid in hepatic microsomes. nih.govresearchgate.net The primary metabolite identified in these systems is Biochanin A-7-O-glucuronide. nih.govresearchgate.net Further kinetic analysis in rat liver microsomes revealed that the intrinsic clearance (CLint, u) for Biochanin A glucuronidation was exceptionally high. chiba-u.jp In addition to glucuronidation, the oxidative metabolism of Biochanin A by cytochrome P450 enzymes can also be observed when incubated with rat or human liver microsomes, leading to hydroxylated products. nih.gov While the liver shows high activity, human intestinal microsomes also demonstrate a rapid metabolism of Biochanin A, particularly at lower concentrations. nih.gov
| In Vitro System | Key Finding | Primary Metabolite | Source(s) |
|---|---|---|---|
| Rat Hepatic Microsomes | Glucuronidation is more rapid compared to intestinal microsomes. | Biochanin A-7-O-glucuronide | nih.govresearchgate.net |
| Rat Hepatic Microsomes | Demonstrates extremely high intrinsic clearance (CLint, u) for glucuronidation. | Biochanin A glucuronide | chiba-u.jp |
| Human/Rat Hepatic Microsomes | Catalyzes both glucuronidation and P450-mediated hydroxylation. | This compound, Hydroxylated derivatives | encyclopedia.pubnih.gov |
| Human Intestinal Microsomes | Metabolizes Biochanin A faster than several other isoflavones at 2.5 μM concentration. | Biochanin A glucuronide | nih.gov |
The human intestinal Caco-2 cell line serves as a valuable model for studying the absorption, metabolism, and efflux of compounds in the intestine. For isoflavones, including Biochanin A, these cells have been shown to extensively perform phase II conjugation reactions. umich.edunih.gov
In studies using intact Caco-2 cells, glucuronides were identified as the primary metabolites for most isoflavones tested, with the 7-hydroxy group being the principal site for glucuronidation. umich.edunih.govresearchgate.net A notable finding for Biochanin A was its distinct excretion pattern. While the glucuronides of other isoflavones like genistein (B1671435) and daidzein (B1669772) were preferentially excreted to the basolateral (blood) side, Biochanin A glucuronide was excreted almost equally to both the apical (luminal) and basolateral sides. umich.edunih.gov This non-polarized excretion suggests different interactions with cellular efflux transporters. The transport of these conjugates is mediated by transporters such as the multidrug resistance-related protein (MRP) and organic anion transporters (OAT). nih.gov
| Parameter | Observation in Caco-2 Cell Model | Source(s) |
|---|---|---|
| Primary Metabolic Pathway | Glucuronidation | umich.edunih.gov |
| Main Site of Conjugation | 7-hydroxyl group | umich.edunih.gov |
| Excretion of Glucuronide | Non-polarized: Excreted equally to both apical and basolateral sides. | umich.edunih.gov |
| Transport Mechanisms | Mediated by MRP and OAT inhibitors. | nih.gov |
Enterohepatic recirculation is a significant process affecting the pharmacokinetics and bioavailability of Biochanin A and its metabolites. Preclinical studies in rats have provided direct evidence for this mechanism. After oral administration of Biochanin A, significant levels of its conjugates are detected in plasma and bile. nih.govresearchgate.net The appearance of "reentry peaks" in the plasma concentration-time profiles following oral dosing strongly suggests that the compound undergoes enterohepatic cycling. nih.govresearchgate.net
This cycle involves the hepatic formation of glucuronides, such as this compound, which are then excreted into the bile and released into the small intestine. encyclopedia.pubnih.gov In the intestine, these conjugates can be hydrolyzed by microbial enzymes and the resulting aglycone (Biochanin A) can be reabsorbed into circulation. encyclopedia.pub
Furthermore, research using rat intestinal perfusion models has shown that glucuronides formed in the intestine can be directly transported to the liver and efficiently excreted into the bile, a process termed hepatoenteric recycling. nih.govelifesciences.org Direct portal vein infusion of biosynthesized Biochanin A glucuronide into rats confirmed its presence in the bile, demonstrating that the liver can directly handle and excrete circulating glucuronides, facilitating their recirculation without needing initial hepatic conjugation. nih.govresearchgate.net This efficient clearance mechanism enables the recycling of flavonoids even if they are conjugated extrahepatically. nih.govresearchgate.net
The gut microbiota plays a pivotal role in the metabolism of isoflavones, acting as a complex enzymatic system that transforms these compounds into various metabolites. researchgate.netmdpi.com The intestinal microbiota influences the fate of this compound in two primary ways: deconjugation and further biotransformation.
Firstly, bacteria in the gut produce β-glucuronidase enzymes, which are capable of hydrolyzing the glucuronide bond of this compound. mdpi.com This deconjugation reaction releases the free aglycone, Biochanin A, making it available for reabsorption or further microbial metabolism.
Secondly, the gut microbiota can perform O-demethylation. rsc.org Specific anaerobic bacteria, such as Eubacterium limosum, have been shown to effectively demethylate Biochanin A at the 4'-methoxy position to produce the more potent phytoestrogen, genistein. nih.gov In one study, E. limosum converted 100 μM of Biochanin A into 61.4 μM of genistein over 26 days. nih.gov This biotransformation is significant as it alters the biological activity profile of the parent compound. In ruminants, rumen microbiota also actively demethylates Biochanin A to genistein. mdpi.com
Metabolic Interconversions with Related Isoflavones
| Initial Compound | Metabolic Step | Catalyst | Product | Subsequent Step | Source(s) |
|---|---|---|---|---|---|
| Biochanin A | O-Demethylation | Hepatic Microsomal Enzymes / Gut Microbiota (E. limosum) | Genistein | Glucuronidation / Sulfation | encyclopedia.pubnih.govmdpi.com |
Formation of Sulfate (B86663) and Mixed Glucuronide-Sulfate Conjugates
Following the primary metabolic pathway of glucuronidation, the biotransformation of Biochanin A and its derivatives continues via sulfation, another crucial Phase II conjugation reaction. ajpp.inupol.cz This process, catalyzed by sulfotransferase (SULT) enzymes, involves the transfer of a sulfonate group to the isoflavone structure, further increasing its water solubility and facilitating excretion. talkingaboutthescience.com The metabolism of Biochanin A can lead to the formation of simple sulfate conjugates as well as more complex mixed conjugates containing both glucuronide and sulfate moieties. mdpi.commdpi.com
The biotransformation often involves the initial demethylation of Biochanin A to its primary metabolite, genistein, which then undergoes extensive sulfation and glucuronidation. mdpi.comnih.gov Consequently, sulfate and glucuronide conjugates of genistein are major metabolites detected in plasma following Biochanin A administration. nih.govresearchgate.net Research indicates that Biochanin A itself can act as an inducer of the very enzymes responsible for its sulfation. In vivo studies have shown that Biochanin A administration in rats significantly increases the expression and activity of key sulfotransferases. ajpp.inresearchgate.net
Detailed research findings on the induction of these enzymes are presented below:
Table 1: Induction of Sulfotransferase (SULT) Enzymes by Biochanin A in Rats
| Enzyme | Tissue | Effect Observed | Reference |
|---|---|---|---|
| SULT1A1 | Liver & Intestine | Increased mRNA levels, protein expression, and enzymatic activity. | researchgate.net |
| SULT2A1 | Liver & Intestine | Increased mRNA levels, protein expression, and enzymatic activity. | researchgate.net |
| SULT1E1 | Liver & Intestine | Significantly induced expression. | researchgate.net |
This table summarizes in vivo study results where rats were treated with Biochanin A, leading to the induction of specific sulfotransferase enzymes crucial for xenobiotic metabolism.
Studies utilizing human intestinal Caco-2 cells have elucidated the competition between glucuronidation and sulfation. While Biochanin A can be sulfated, glucuronidation appears to be the predominant pathway when a 7-hydroxyl group is available. umich.edu However, the blockage of the 4'-hydroxyl group (as in Biochanin A's methoxy (B1213986) group) does not prevent sulfation, indicating that the 7-hydroxyl position is also a target for this conjugation. umich.edu
The formation rates of these conjugates have been compared in vitro:
Table 2: Comparative Metabolite Formation in Caco-2 Cell Lysates
| Compound | Primary Glucuronide Formation Rate | Primary Sulfate Formation Rate | Predominant Pathway | Reference |
|---|---|---|---|---|
| Biochanin A | Significantly higher than sulfation | Lower than glucuronidation | Glucuronidation | umich.edu |
| Genistein | Higher than sulfation | Lower than glucuronidation | Glucuronidation | umich.edu |
| Daidzein | Lower than sulfation | Higher than glucuronidation | Sulfation | umich.edu |
This table illustrates the preferential metabolic pathways for different isoflavones in an in vitro intestinal model. Rates are comparative and not absolute values.
The existence of mixed glucuronide-sulfate conjugates is a key feature of isoflavone metabolism. These dual conjugates can be formed through the sequential action of UGT and SULT enzymes on the aglycone. For instance, a molecule like genistein can be conjugated with both a glucuronic acid and a sulfate group. mdpi.com Given that Biochanin A is a prodrug of genistein, the metabolic fate of genistein is directly relevant. ajpp.in Studies have identified several sulfated and mixed-conjugate metabolites of genistein in various biological systems.
Table 3: Identified Sulfate and Mixed Glucuronide-Sulfate Metabolites of Genistein (Biochanin A Metabolite)
| Metabolite | System/Matrix | Finding | Reference |
|---|---|---|---|
| Genistein-7-sulfate (G-7-S) | T47D breast cancer cell lysate | Primary sulfate metabolite formed. | nih.gov |
| Genistein-4'-sulfate (G-4'-S) | T47D breast cancer cell lysate | Formed at a rate 14 to 20 times lower than G-7-S. | nih.gov |
| Genistein-7-glucuronide-4'-sulfate | Human and rat plasma | A major metabolite found in circulation. | mdpi.comresearchgate.net |
| Genistein-7,4'-disulfate | Male rat plasma | A primary metabolite identified. | mdpi.com |
| Daidzein-7-O-sulfate | Rat urine (from Astragali Radix) | Isolated and identified as a metabolite of related isoflavones. | mdpi.com |
This table details specific sulfated and mixed-conjugate metabolites of genistein, the primary active metabolite of Biochanin A, identified in various experimental models.
Mechanistic Investigations of Bioactivity and Cellular Interactions of Biochanin a 7 Glucuronide
Comparison of Bioactivity between Biochanin A 7-Glucuronide and its Aglycone (Biochanin A)
In their conjugated form, isoflavone (B191592) glucuronides are generally considered to possess weak or no estrogenic activity. ajpp.in The bulky, hydrophilic glucuronide group sterically hinders the molecule from effectively binding to estrogen receptors (ERα and ERβ). mdpi.com Studies on various isoflavone glucuronides have shown that deconjugation is a necessary step to restore estrogenic activity. mdpi.com While Biochanin A itself can bind to estrogen receptors and elicit either estrogenic or anti-estrogenic effects depending on the cellular context, its 7-glucuronide conjugate is largely inactive in this regard. ajpp.inresearchgate.net The primary estrogenic potential of administered this compound relies on its conversion to the aglycone, Biochanin A, or further to genistein (B1671435), within target cells. nih.govresearchgate.net
The prodrug hypothesis is central to understanding the bioactivity of this compound. txst.edunih.gov This hypothesis posits that the biologically inactive glucuronide conjugate serves as a transport form that can be reactivated in specific tissues. nih.gov The activation occurs through enzymatic hydrolysis by β-glucuronidase, an enzyme that cleaves the glucuronic acid moiety, releasing the active aglycone, Biochanin A. txst.edu
Notably, the activity of β-glucuronidase is often elevated in certain pathological conditions and specific microenvironments, such as inflamed tissues and tumors. nih.gov This localized enzymatic activity allows for site-selective release of the active Biochanin A from its glucuronide prodrug. This mechanism could potentially concentrate the active compound in target tissues, enhancing its therapeutic effects while minimizing systemic exposure to the more active form. txst.edu The conversion of Biochanin A to genistein is also a critical metabolic step, as genistein often exhibits greater potency in terms of both estrogenic activity and cancer prevention. f1000research.comnih.gov
Assessment of Estrogenic Modulatory Effects of the Glucuronide Conjugate in Cell Lines
Cellular and Molecular Pathways Influenced by this compound
The influence of this compound on cellular pathways is predominantly an indirect effect, mediated by its conversion to the bioactive aglycone, Biochanin A. The following sections detail the pathways modulated by Biochanin A following its release from the glucuronide conjugate.
Once converted to its aglycone form, Biochanin A can influence a variety of transcription factors and alter the expression of critical genes.
Nuclear Factor-kappaB (NF-κB): Biochanin A has been shown to suppress the NF-κB signaling pathway. f1000research.comnih.govfrontiersin.org In HER-2-positive breast cancer cells, Biochanin A inhibits the NF-κB transcriptional unit. f1000research.comnih.gov This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory cytokines and other target genes involved in cell survival and proliferation. mdpi.com
Peroxisome Proliferator-Activated Receptors (PPARs): Research indicates that Biochanin A can activate PPARα and PPARγ. hmdb.ca These transcription factors are crucial in regulating lipid metabolism and adipocyte differentiation, suggesting a role in metabolic diseases. hmdb.ca
Gene Expression: Biochanin A treatment has been observed to modulate the expression of various genes. In MCF-7 breast cancer cells, it induces the accumulation of CYP1A1 mRNA, which is involved in xenobiotic metabolism. hmdb.ca Furthermore, it upregulates the expression of the cyclin-dependent kinase inhibitor p21, a key regulator of the cell cycle, leading to cell cycle arrest. f1000research.comnih.govf1000research.com
The bioactivated form, Biochanin A, exerts significant control over major cellular signaling cascades that govern cell growth, proliferation, and survival.
NF-κB Pathway: As mentioned, Biochanin A is a known inhibitor of the NF-κB pathway, a key mechanism in its anti-inflammatory and anti-cancer activities. f1000research.commdpi.com
Mitogen-Activated Protein Kinase (MAPK) Pathway: Biochanin A inhibits the phosphorylation and activation of key components of the MAPK pathway, including ERK1/2. f1000research.comnih.govnih.gov This inhibition disrupts mitogenic signaling, leading to reduced cell proliferation and growth. frontiersin.org
Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, protein synthesis, and proliferation. Biochanin A has been shown to inhibit the phosphorylation of Akt, which in turn downregulates the mTOR signaling pathway. researchgate.netf1000research.comnih.gov This disruption of Akt/mTOR signaling contributes to its anti-proliferative and pro-apoptotic effects in various cancer cell models. nih.gov
The table below summarizes the key signaling pathways modulated by Biochanin A, the active form of this compound.
| Signaling Pathway | Key Proteins Modulated | Observed Effect of Biochanin A (Aglycone) | References |
|---|---|---|---|
| NF-κB | NF-κB | Inhibition of activation and nuclear translocation | f1000research.comnih.govnih.govmdpi.com |
| MAPK | ERK1/2, p38, JNK | Inhibition of phosphorylation (deactivation) | f1000research.comnih.govfrontiersin.org |
| Akt/mTOR | Akt, mTOR | Inhibition of phosphorylation (deactivation) | researchgate.netf1000research.comnih.gov |
Following its activation from the glucuronide prodrug, Biochanin A profoundly affects cell cycle regulation and induces apoptosis in various in vitro models, particularly in cancer cells.
Cell Cycle Arrest: Biochanin A can induce cell cycle arrest, often at the G2/M or G1/S phase. mdpi.com This is frequently achieved by upregulating cell cycle inhibitors like p21 and downregulating cyclins and cyclin-dependent kinases. mdpi.comf1000research.comnih.gov In acute myeloid leukemia (AML) cell lines, Biochanin A was found to downregulate CCND2, contributing to G1/S arrest. mdpi.com
Induction of Apoptosis: Biochanin A triggers apoptosis through multiple mechanisms. It has been shown to activate the intrinsic mitochondrial pathway by altering the ratio of Bax/Bcl-2 proteins, leading to the release of cytochrome c. mdpi.com This subsequently activates executioner caspases, such as caspase-3 and caspase-7, and leads to the cleavage of substrates like PARP-1, culminating in programmed cell death. mdpi.comf1000research.commdpi.com In some cancer cell lines, Biochanin A also induces apoptosis through the extrinsic pathway by upregulating death receptors. f1000research.com
The table below details the specific effects of Biochanin A on cell cycle and apoptosis markers in different in vitro models.
| Cellular Process | Marker/Protein | Effect of Biochanin A (Aglycone) | Cell Line Example(s) | References |
|---|---|---|---|---|
| Cell Cycle | p21 | Upregulation | A549, 95D (Lung Cancer) | f1000research.comnih.gov |
| CCND2 (Cyclin D2) | Downregulation | U937 (Leukemia) | mdpi.com | |
| Apoptosis | Caspase-3 | Activation/Upregulation | A549, 95D (Lung Cancer) | f1000research.comfrontiersin.org |
| Caspase-7 | Activation (Cleavage) | U937, THP-1 (Leukemia) | mdpi.com | |
| PARP-1 | Cleavage | U937, THP-1 (Leukemia) | mdpi.com | |
| Bax/Bcl-2 Ratio | Increased Ratio | Osteosarcoma cells | mdpi.com |
Regulation of Cellular Signaling Cascades (e.g., NF-κB, MAPK, Akt/mTOR)
Role in Antioxidant Mechanisms (as a glucuronide or upon deconjugation)
This compound is a primary metabolite of Biochanin A formed during phase II metabolism. nih.gov The direct antioxidant activity of the glucuronidated form is significantly reduced compared to its aglycone, Biochanin A, due to the conjugation of the hydroxyl group at the 7-position, which is crucial for radical scavenging activity. ljmu.ac.ukmdpi.com The primary mechanism through which this compound contributes to antioxidant defenses is upon its deconjugation back to the active aglycone, Biochanin A. nih.govtandfonline.com This conversion can be facilitated by β-glucuronidase enzymes present in certain tissues and at sites of inflammation, releasing the bioactive form where it is needed. nih.govtandfonline.comscience.gov
Once deconjugated, Biochanin A exerts its antioxidant effects through several mechanisms:
Radical Scavenging: Biochanin A demonstrates potent free radical scavenging activity. ljmu.ac.ukbiosynth.com The presence of a hydroxyl group at the 7-position in ring A and the 4'-methoxy group in ring B contribute significantly to this capacity. ljmu.ac.uk
Activation of Nrf2 Pathway: Biochanin A has been shown to protect against oxidative damage by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. f1000research.com It binds to Keap1, leading to the activation of Nrf2 and subsequent expression of antioxidant response element (ARE)-driven genes, which can offer protection against oxidative stress in cells like hepatocytes. f1000research.com
Modulation of Antioxidant Enzymes: The aglycone can enhance the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). rjpharmacognosy.irnih.gov In models of acetic acid-induced colitis, Biochanin A treatment led to an enhancement of SOD activity. rjpharmacognosy.ir
Pro-oxidant Activity in Cancer Cells: In specific contexts, such as in combination with radiation for cancer therapy, Biochanin A can act as a pro-oxidant. ajpp.infrontiersin.org It has been shown to enhance the formation of reactive oxygen species (ROS) and lipid peroxidation in radioresistant colon cancer cells, thereby increasing their sensitivity to radiation treatment. nih.govajpp.in
Anti-inflammatory Modulatory Capacities (as a glucuronide or upon deconjugation)
Similar to its antioxidant properties, the anti-inflammatory effects of this compound are predominantly realized after its conversion to the aglycone, Biochanin A. biosynth.comf1000research.com The glucuronide form itself is generally considered inactive, but it serves as a pro-drug that can be activated by deconjugation at sites of inflammation by β-glucuronidase. nih.govtandfonline.com Studies have shown that flavonoid glucuronides can be deconjugated in inflammatory macrophages, releasing the more active aglycone. nih.govtandfonline.com
The anti-inflammatory mechanisms of the liberated Biochanin A are multifaceted and involve the modulation of key signaling pathways and the reduction of pro-inflammatory mediators. ljmu.ac.uk
Inhibition of Pro-inflammatory Mediators: Biochanin A has been demonstrated to inhibit the production of numerous inflammatory mediators. These include cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). rjpharmacognosy.irfrontiersin.orgf1000research.com
Modulation of NF-κB Pathway: A central mechanism of Biochanin A's anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. rjpharmacognosy.irajpp.inf1000research.com It achieves this by inhibiting IκB kinase (IKK) activity, which prevents the degradation of the IκB inhibitor and subsequent nuclear translocation of NF-κB. frontiersin.orgf1000research.com This blockade suppresses the transcription of NF-κB-dependent pro-inflammatory genes. frontiersin.org
Modulation of MAPK Pathways: Biochanin A can also attenuate inflammatory responses by modulating mitogen-activated protein kinase (MAPK) signaling pathways. ljmu.ac.ukajpp.inresearchgate.net It has been shown to inhibit the phosphorylation of p38-MAPK, which is involved in the expression of inflammatory cytokines. ajpp.in
Activation of PPARs: The compound can exert anti-inflammatory effects through the activation of peroxisome proliferator-activated receptors (PPARs). rjpharmacognosy.irfrontiersin.org It acts as an agonist for both PPARα and PPARγ, which can lead to the inhibition of NF-κB-driven gene transcription. frontiersin.org
Table 1: Anti-inflammatory Effects of Biochanin A (Post-Deconjugation)
| Target/Pathway | Effect | Implication | References |
|---|---|---|---|
| Pro-inflammatory Mediators | |||
| TNF-α, IL-1β, IL-6, IL-8 | Inhibition of production/release | Reduction of cytokine-mediated inflammation | frontiersin.orgf1000research.com |
| Nitric Oxide (NO) / iNOS | Inhibition of production/expression | Decrease in nitrosative stress and inflammation | rjpharmacognosy.irfrontiersin.org |
| COX-2 | Inhibition of expression | Reduction of prostaglandin-mediated inflammation | frontiersin.orgresearchgate.net |
| Signaling Pathways | |||
| NF-κB | Inhibition of activation/nuclear translocation | Broad suppression of inflammatory gene expression | ljmu.ac.ukrjpharmacognosy.irajpp.inf1000research.com |
| MAPKs (p38, ERK) | Inhibition of phosphorylation | Attenuation of inflammatory signaling cascade | ljmu.ac.ukajpp.infrontiersin.org |
| PPARs (α and γ) | Activation | Transcriptional repression of inflammatory genes | rjpharmacognosy.irfrontiersin.org |
Interactions with Efflux and Uptake Transporters (e.g., MRPs, OATs, P-glycoprotein)
The disposition and cellular concentration of this compound and its aglycone are significantly influenced by interactions with various uptake and efflux transporters. These transport proteins are critical in determining the absorption, distribution, and elimination of the compound and its metabolites. frontiersin.orgfrontiersin.org
Multidrug Resistance-Associated Proteins (MRPs): this compound is a substrate for MRP transporters. In studies using human intestinal Caco-2 cells, the excretion of isoflavone glucuronides, including that of Biochanin A, was inhibited by the MRP inhibitor leukotriene C4. umich.edu MRPs are efflux transporters, and MRP2, located on the apical membrane of intestinal and liver cells, and MRP3, on the basolateral membrane, are likely responsible for pumping the glucuronide out of cells. frontiersin.orgumich.edu This suggests MRPs play a key role in the intestinal efflux and biliary excretion of this compound.
Organic Anion Transporters (OATs): Evidence suggests that OATs are also involved in the transport of this compound. In the same Caco-2 cell model, the OAT inhibitor estrone (B1671321) sulfate (B86663) significantly inhibited the excretion of Biochanin A glucuronide. umich.edu Furthermore, infusion of Biochanin A glucuronide into the portal vein of rats resulted in efficient extraction by the liver, indicating that uptake transporters, such as OATPs, mediate its transport from the blood into hepatocytes. helsinki.fi The aglycone, Biochanin A, has also been identified as interacting with the uptake transporter OAT1. mdpi.com
P-glycoprotein (P-gp/ABCB1): The interaction with P-glycoprotein primarily involves the aglycone, Biochanin A, rather than its glucuronide metabolite. nih.gov Numerous in vitro studies have demonstrated that Biochanin A is an inhibitor of P-gp. nih.govresearchgate.netiiarjournals.org It can increase the intracellular accumulation of P-gp substrates by inhibiting the transporter's efflux function. nih.govresearchgate.net However, Biochanin A itself is not considered a substrate for P-gp. uab.edu This inhibitory action on P-gp by the aglycone could lead to drug-drug interactions by affecting the pharmacokinetics of co-administered P-gp substrates. nih.govresearchgate.net
Table 2: Summary of Transporter Interactions
| Compound | Transporter | Interaction Type | Cell/System Model | References |
|---|---|---|---|---|
| This compound | MRPs (MRP2, MRP3) | Substrate | Human Caco-2 cells | umich.edu |
| OATs | Substrate | Human Caco-2 cells | umich.edu | |
| OATPs | Substrate (Uptake) | Rat Liver (in vivo) | helsinki.fi | |
| Biochanin A (Aglycone) | P-glycoprotein (P-gp) | Inhibitor | P-gp-overexpressing MCF-7/ADR cells | nih.govresearchgate.net |
| P-glycoprotein (P-gp) | Not a Substrate | - | uab.edu | |
| OAT1 | Interactor (Inhibitor) | HEK293-OAT1 cells | mdpi.com |
Advanced Analytical Strategies for Biochanin a 7 Glucuronide Profiling
High-Resolution Chromatographic Techniques for Separation and Identification
High-resolution chromatographic methods are fundamental to the analysis of Biochanin A 7-glucuronide, enabling its separation from a complex mixture of parent compounds, isomers, and other metabolites. The development and validation of robust liquid chromatography methods are critical for reliable and reproducible results.
Liquid Chromatography (LC) Method Development and Validation
The development of a successful Liquid Chromatography (LC) method for this compound involves a systematic optimization of several key parameters to ensure adequate separation and detection. The process typically begins with the selection of an appropriate stationary phase, with reversed-phase columns like C18 and C8 being common choices due to their ability to effectively separate moderately polar compounds like isoflavone (B191592) glucuronides. nih.gov
The mobile phase composition is another critical factor. A typical mobile phase for the analysis of Biochanin A and its conjugates consists of a mixture of an aqueous solvent (often with a modifier like formic acid or acetic acid to improve peak shape and ionization efficiency) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to achieve optimal separation of compounds with varying polarities within a reasonable run time. nih.govmdpi.com
Method validation is a crucial step to ensure the reliability of the analytical data. This process involves assessing several performance characteristics as defined by international guidelines. For instance, a high-throughput LC-ESI-MS/MS method for quantifying Biochanin A and its conjugates in rat plasma demonstrated excellent linearity, with the lowest limit of quantification (LLOQ) being 0.5 ng/mL. researchgate.net The precision of this method was confirmed with intra- and inter-day relative standard deviations (RSD %) ranging from 2.66% to 8.34% and 4.40% to 8.10%, respectively. researchgate.net The accuracy was also found to be high, with intra- and inter-day values between 90.67–109.25% and 95.86–106.32%, respectively. researchgate.net
Table 1: Example of LC Method Parameters for Isoflavone Analysis
| Parameter | Condition |
| Column | Supelco Discovery C18 (4.6×50 mm, 5.0 μm) |
| Mobile Phase | Acetonitrile/methanol (50:50, v/v) and 0.1% acetic acid (90:10 v/v) |
| Flow Rate | 0.6 mL/min |
| Detection | ESI-MS/MS |
This table presents an example of isocratic LC conditions used for the analysis of Biochanin A and its conjugates. researchgate.net
Ultra-High Performance Liquid Chromatography (UHPLC) Applications
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. nih.gov These characteristics make UHPLC particularly well-suited for the complex analyses required in metabolomics and pharmacokinetic studies of compounds like this compound. acs.orgfrontiersin.org
The enhanced separation power of UHPLC is crucial for resolving structurally similar isoflavone metabolites. For instance, a UHPLC-MS/MS method was developed for the simultaneous quantification of approximately 350 food-derived metabolites in urine, including numerous phase II metabolites like glucuronides. ub.edu This high-throughput approach is invaluable for comprehensive dietary fingerprinting and understanding the metabolic fate of dietary polyphenols. acs.orgub.edu
In a study developing a rapid and sensitive UPLC-MS/MS method for 3-hydroxyflavone (B191502) and its glucuronide, various mobile phases and columns were tested to optimize sensitivity and peak shape. nih.gov Ultimately, acetonitrile and 0.1% formic acid were chosen as the mobile phases with a C8 column, demonstrating the meticulous optimization required for high performance. nih.gov The rapid analysis time of 4.0 minutes highlights the efficiency of UHPLC systems. nih.gov
Table 2: Example of a UPLC Gradient for Metabolite Analysis
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0 - 0.5 | 0 - 10 |
| 0.5 - 2.5 | 10 - 50 |
| 2.5 - 3.0 | 50 - 75 |
| 3.0 - 3.5 | 75 - 95 |
| 3.5 - 3.7 | 95 - 0 |
| 3.7 - 4.0 | 0 |
This table illustrates a gradient elution profile for a UPLC system, demonstrating the controlled change in solvent composition to separate a range of analytes. nih.gov
Mass Spectrometry for Structural Characterization and Quantification
Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing critical information for both its structural elucidation and precise quantification. When coupled with liquid chromatography, MS offers unparalleled selectivity and sensitivity. nih.gov
Tandem Mass Spectrometry (MS/MS) for Metabolite Fingerprinting
Tandem mass spectrometry (MS/MS) is a powerful technique used to identify and quantify specific metabolites within a complex mixture. nih.gov This method involves the selection of a precursor ion (in this case, the molecular ion of this compound) which is then fragmented to produce a characteristic pattern of product ions. This fragmentation pattern, often referred to as a "fingerprint," is unique to the molecule and allows for its confident identification, even in the presence of co-eluting compounds. nih.gov
For flavonoid glucuronides, a common fragmentation observed in positive ion mode is the neutral loss of the glucuronic acid moiety (176 Da), resulting in a product ion corresponding to the aglycone, Biochanin A. nih.gov In negative ion mode, an abundant ion at m/z 193, corresponding to the glucuronate fragment, is often observed. nih.gov
The development of quantitative dietary fingerprinting (QDF) methods using UHPLC-MS/MS enables the simultaneous measurement of hundreds of food-derived metabolites, including phase II conjugates. acs.orgub.edu These methods rely on the high selectivity of MS/MS to differentiate and quantify numerous compounds in a single analytical run. ub.edu The use of multiple reaction monitoring (MRM) in triple quadrupole mass spectrometers further enhances the selectivity and sensitivity for targeted quantification. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with a mass accuracy of 5 ppm or better. nih.govsemanticscholar.org This capability is crucial for determining the elemental composition of an unknown compound, which is a key step in its identification. For this compound, HRMS can confirm its molecular formula (C₂₂H₂₀O₁₁) by providing a measured mass that is extremely close to the theoretical exact mass. synthose.com
The high resolving power of HRMS instruments, such as time-of-flight (TOF) and Orbitrap analyzers, allows for the separation of ions with very similar mass-to-charge ratios. nih.gov This is particularly advantageous in metabolomics, where biological samples contain a vast number of endogenous compounds that can interfere with the analysis of the target analyte. nih.govresearchgate.net By using a very narrow mass window for ion extraction (e.g., 0.01 amu), it is possible to significantly reduce background noise and improve the signal-to-noise ratio for the compound of interest. nih.gov This enhanced selectivity of HRMS can sometimes rival that of MRM experiments on triple quadrupole instruments. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation of Complex Metabolites
While mass spectrometry provides valuable information about molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive structural elucidation of complex molecules like this compound. nih.govhyphadiscovery.com NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the unambiguous determination of its complete structure, including the precise location of the glucuronide conjugate. hyphadiscovery.comrsc.org
The identification of a flavonoid glucuronide using NMR involves comparing the chemical shifts of the glucuronide derivative to those of the parent aglycone. nih.gov The site of glucuronidation can be determined by observing significant changes in the chemical shifts of the protons and carbons near the conjugation site. nih.govnih.gov
For unequivocal structural assignment, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed. hyphadiscovery.comrsc.org
¹H NMR: Provides information about the number and chemical environment of protons.
¹³C NMR: Provides information about the carbon skeleton of the molecule. nih.gov
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule. hyphadiscovery.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. hyphadiscovery.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying the point of attachment of the glucuronic acid moiety to the Biochanin A structure. hyphadiscovery.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help to determine the stereochemistry of the molecule. hyphadiscovery.com
A significant challenge for NMR analysis is the requirement for relatively large amounts of purified compound (micrograms to milligrams). nih.gov However, advancements in NMR technology, such as the use of high-field magnets (e.g., 700 MHz) and cryoprobes, have significantly increased sensitivity, allowing for the acquisition of detailed structural information from as little as 10-30 µg of a purified metabolite. hyphadiscovery.com
Sample Preparation Methodologies for Glucuronide Isolation and Analysis
The accurate quantification of this compound and its parent aglycone, Biochanin A, in biological matrices is contingent upon robust and efficient sample preparation. Due to the complex nature of samples such as plasma and urine, methodologies are required to isolate the target analytes from interfering substances and to concentrate them to levels amenable to detection. The primary strategies employed involve enzymatic hydrolysis for the determination of total aglycone concentration and extraction techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for the isolation of the glucuronide itself or the liberated aglycone.
Enzymatic Hydrolysis for Total Aglycone Quantification
In many pharmacokinetic and metabolic studies, the objective is to determine the total exposure to an isoflavone, which includes the parent compound (aglycone) and its conjugated metabolites. Since isoflavones like Biochanin A are extensively metabolized into glucuronide and sulfate (B86663) conjugates, direct measurement of the aglycone alone would significantly underestimate its bioavailability. nih.govmdpi.com To address this, enzymatic hydrolysis is employed to cleave the glucuronic acid moiety from this compound, converting it back to the aglycone, Biochanin A. This allows for the quantification of "total" Biochanin A.
The most common enzyme used for this purpose is β-glucuronidase, often in a preparation that also contains sulfatase activity to simultaneously cleave any sulfate conjugates. mdpi.comsemanticscholar.org A widely used source for these enzymes is the snail Helix pomatia. mdpi.comsemanticscholar.org The hydrolysis reaction is carefully controlled for pH, temperature, and incubation time to ensure complete cleavage of the conjugates without degrading the target analyte. semanticscholar.org Following hydrolysis, the liberated Biochanin A is extracted and quantified using chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). aacrjournals.orgresearchgate.net
Research has focused on optimizing these conditions to achieve reliable and complete hydrolysis. For instance, studies quantifying isoflavones in human urine have used β-glucuronidase/sulfatase from Helix pomatia in a sodium acetate (B1210297) buffer at pH 5.0, with incubation at 37°C for several hours to overnight. aacrjournals.orgmdpi.com The efficiency of the hydrolysis is a critical parameter, as incomplete reactions can lead to inaccurate quantification. semanticscholar.org
Table 1: Typical Conditions for Enzymatic Hydrolysis of Isoflavone Glucuronides
| Parameter | Condition | Source(s) |
|---|---|---|
| Enzyme | β-glucuronidase / Arylsulfatase | mdpi.commdpi.com |
| Enzyme Source | Helix pomatia | mdpi.comsemanticscholar.org |
| Reaction Buffer | Sodium Acetate Buffer (0.1 M) | mdpi.com |
| pH | 5.0 | semanticscholar.orgaacrjournals.orgmdpi.com |
| Temperature | 37°C | semanticscholar.orgaacrjournals.org |
| Incubation Time | 2 hours to 16 hours (overnight) | semanticscholar.orgaacrjournals.orgmdpi.com |
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization
Solid-Phase Extraction (SPE) is the predominant technique for the isolation and purification of Biochanin A and its glucuronide from complex biological fluids like plasma and urine. nih.gov The method offers high recovery, effective removal of interfering matrix components, and the ability to concentrate the analyte. Optimization of SPE protocols is crucial for achieving maximum efficiency.
The process typically involves four steps:
Conditioning: The SPE sorbent, commonly a reversed-phase material like C18 or a polymeric copolymer, is activated with a solvent such as methanol, followed by equilibration with water or an aqueous buffer. mdpi.comnih.gov
Loading: The pre-treated biological sample (e.g., hydrolyzed urine or plasma) is passed through the cartridge. The analytes of interest are retained on the sorbent.
Washing: The cartridge is washed with a weak solvent (e.g., water or a low-percentage methanol solution) to remove salts and other hydrophilic impurities while the analytes remain bound. nih.gov
Elution: The retained analytes, including this compound or the liberated Biochanin A, are recovered by passing a strong organic solvent, such as methanol, acetonitrile, ethyl acetate, or a mixture thereof, through the cartridge. nih.gov
Studies have compared different SPE cartridges and elution schemes to maximize the recovery of isoflavones and their glucuronides. For example, one study found that a Bond Elut Plexa cartridge using a sequential elution of ethyl acetate, methanol, and acetonitrile yielded optimal recoveries (over 90%) for both genistein (B1671435) and its glucuronide from rat plasma. nih.gov
Liquid-Liquid Extraction (LLE) serves as an alternative or complementary technique to SPE. In this method, the sample is mixed with an immiscible organic solvent. The analytes partition into the organic phase based on their solubility, which is then separated from the aqueous sample matrix. Diethyl ether has been used to extract isoflavone aglycones from hydrolyzed urine samples. aacrjournals.org The efficiency of LLE is dependent on the choice of solvent, the pH of the aqueous sample, and the solvent-to-sample volume ratio. While often simpler in terms of equipment, LLE can be less selective and more labor-intensive than SPE.
Table 2: Example of SPE Protocol Optimization for Isoflavone Glucuronide Analysis
| SPE Cartridge | Conditioning Solvent | Wash Solution | Elution Solvents | Average Recovery (Genistein Glucuronide) | Source |
|---|---|---|---|---|---|
| Bond Elut Plexa | 3 mL Methanol, 3 mL Water | 2 mL 9:1 Water/Methanol | 3 mL Ethyl Acetate, 2.5 mL Methanol, 2.5 mL Acetonitrile | 103 ± 6.1% | nih.gov |
| Oasis HLB | 3 mL Methanol, 3 mL Water | 2 mL 9:1 Water/Methanol | 3 mL Ethyl Acetate, 2.5 mL Methanol, 2.5 mL Acetonitrile | 85.5 ± 11.2% | nih.gov |
| Strata C18 | 1 mL Methanol, 1 mL 5% Methanol | 2 mL 5% Methanol | Not specified in abstract | N/A | mdpi.com |
Emergent Research Questions and Future Directions for Biochanin a 7 Glucuronide
Comprehensive Mapping of In Vivo Glucuronide Distribution and Tissue-Specific Metabolism in Animal Models
A foundational step in understanding the physiological relevance of Biochanin A 7-glucuronide is to map its journey through the body. After oral intake, Biochanin A is absorbed and subjected to extensive first-pass metabolism, primarily in the intestine and liver, where it is converted into glucuronide and sulfate (B86663) conjugates. encyclopedia.pubnih.govresearchgate.net Studies in rats confirm that these conjugates are the predominant forms found in plasma and are also significantly detected in bile, indicating that enterohepatic circulation is a key feature of their disposition. encyclopedia.pubuniprot.orgphytohub.eu This recycling process can prolong the exposure of tissues to the metabolites.
However, a significant knowledge gap remains regarding the precise concentration of this compound in various target tissues. While studies have detected isoflavone (B191592) conjugates in tissues such as the mammary gland, detailed quantitative data for this specific metabolite across a range of organs (e.g., liver, kidney, prostate, brain) is lacking. rsc.org Future research must employ sensitive analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the absolute concentrations of this compound in different tissues following administration of the parent compound in animal models. genecards.org This will clarify whether the glucuronide accumulates in specific tissues or if its distribution is largely restricted to circulation. Such data is essential to determine the potential for local bioactivity.
Table 1: Key Organs and Processes in the Metabolism and Distribution of this compound
| Organ/System | Primary Role in this compound Disposition | Research Focus |
| Small Intestine | Initial absorption of Biochanin A; significant first-pass glucuronidation by intestinal UGT enzymes. encyclopedia.pubnih.gov | Quantify the extent of 7-glucuronide formation versus other conjugates; study efflux transporter activity for the glucuronide. |
| Liver | Major site of first-pass metabolism; glucuronidation and sulfation of absorbed Biochanin A and its metabolites. encyclopedia.pubnih.govresearchgate.net | Determine the rate of hepatic formation of this compound; measure its concentration in liver tissue. |
| Systemic Circulation | Transport of this compound and other conjugates from the liver to peripheral tissues. encyclopedia.pub | Characterize the plasma pharmacokinetic profile of this compound specifically, not just as "total conjugates". |
| Bile / Enterohepatic Recirculation | Excretion of glucuronides from the liver into the intestine, where they can be deconjugated by microbiota and reabsorbed. encyclopedia.pubuniprot.org | Investigate the efficiency of enterohepatic recycling of this compound and its impact on overall tissue exposure. |
| Peripheral Tissues (e.g., Breast, Prostate) | Potential sites of accumulation and local deconjugation back to the active aglycone by enzymes like β-glucuronidase. nih.govrsc.org | Map the tissue-specific concentrations of this compound and measure local β-glucuronidase activity. |
Characterization of Novel Enzymatic Biotransformation Pathways
The formation of this compound is a Phase II biotransformation reaction catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. uniprot.orguniprot.org Research has identified that several specific UGT isoforms are capable of metabolizing Biochanin A, including UGT1A1, UGT1A8, UGT1A9, and UGT1A10, which are expressed in both the liver and extrahepatic tissues like the intestine. uniprot.orguniprot.orguniprot.org The characterization of the kinetic properties of these enzymes is a crucial future direction. Determining the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for each contributing UGT isoform will help predict the efficiency of this compound formation in different tissues and its potential for metabolic drug-drug interactions. mdpi.com
Beyond the primary glucuronidation pathway, future research should investigate potentially novel or sequential biotransformation pathways. This includes exploring whether Biochanin A first undergoes Phase I metabolism (e.g., hydroxylation by cytochrome P450 enzymes) to form intermediate metabolites that are then glucuronidated. genecards.orgresearchgate.net Furthermore, it is unknown if this compound itself can be a substrate for further metabolism, such as additional sulfation or other conjugation reactions. Investigating these subsequent pathways is essential for a complete picture of its metabolic fate.
Table 2: Key Enzymes in the Biotransformation of Biochanin A
| Enzyme Family | Specific Isoforms | Role in Biochanin A Metabolism | Kinetic Parameters (Future Research Focus) |
| UDP-Glucuronosyl-transferases (UGTs) | UGT1A1, UGT1A7, UGT1A8, UGT1A9, UGT1A10 uniprot.orguniprot.orguniprot.orguniprot.org | Catalyze the primary formation of this compound by conjugating glucuronic acid to the 7-hydroxyl group. encyclopedia.pub | Determine specific Km, Vmax, and intrinsic clearance (Vmax/Km) for each isoform with Biochanin A as the substrate. |
| Cytochrome P450 (CYP) Enzymes | CYP1A2, CYP1B1, etc. genecards.org | Potential for Phase I hydroxylation of Biochanin A prior to or following glucuronidation. | Characterize the role of specific CYP enzymes in forming hydroxylated Biochanin A metabolites. |
| Sulfotransferases (SULTs) | Various | Catalyze the formation of sulfate conjugates, another major Phase II metabolic pathway for Biochanin A. researchgate.net | Investigate competition and interplay between sulfation and glucuronidation pathways. |
| β-glucuronidase | Bacterial and mammalian | Deconjugation of this compound back to the active aglycone in the intestine or peripheral tissues. nih.govnih.gov | Measure tissue-specific activity to understand local reactivation of the compound. |
Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies
Mechanistic studies of metabolism have traditionally relied on models such as subcellular fractions (microsomes) and 2D cell cultures (e.g., Caco-2, HepG2). nih.gov While valuable, these models lack the complex architecture and cell-cell interactions of native human tissues. abcam.com A significant future direction is the application of advanced in vitro systems like 3D cell cultures (organoids and spheroids) and microfluidic organ-on-a-chip (OOC) devices to study the metabolism of this compound. abcam.comnih.govpromega.com.au
These models offer a more physiologically relevant microenvironment, incorporating 3D structures, co-cultures of different cell types, and fluid flow to mimic blood perfusion. abcam.comfrontiersin.org For example, a liver-on-a-chip model could provide more accurate data on the rates of formation and biliary excretion of this compound than traditional models. nih.gov Furthermore, multi-organ-on-a-chip systems that connect an intestinal model to a liver model could simulate the entire first-pass metabolism process in a controlled setting. nih.gov Applying these cutting-edge models will be crucial for generating more predictive data on the pharmacokinetics of this compound and understanding how factors like co-administered drugs or dietary compounds might influence its metabolic fate. rsc.org
Systems Biology Approaches to Understand Glucuronide Interplay with Cellular Networks
A pivotal question in isoflavone research is whether glucuronide metabolites are merely inactive forms destined for excretion or if they possess their own biological activities. The prevailing view has been that glucuronides are largely inactive and must be deconjugated back to their aglycone form by β-glucuronidase enzymes at a target tissue to exert an effect. nih.govnih.gov Studies on genistein (B1671435) and daidzein (B1669772) glucuronides support this, showing that the slight estrogenic activity observed in cell cultures can be fully accounted for by the small percentage of the metabolite that is converted back to the active aglycone. nih.gov
However, this paradigm is being challenged. Recent research has shown that the glucuronide of equol (B1671563) (a daidzein metabolite) has direct anti-angiogenic effects on endothelial cells that are not shared by other isoflavone glucuronides. rsc.orgrsc.org This raises the critical and unexplored possibility that this compound may also have unique biological activities independent of its conversion back to Biochanin A.
Future research must urgently address this question using systems biology approaches. While transcriptomic studies have been performed on cells treated with the aglycone Biochanin A, revealing effects on inflammatory and cell cycle pathways, no such data exists for its 7-glucuronide metabolite. mdpi.commdpi.com It is imperative to conduct transcriptomic (RNA-seq) and proteomic analyses on relevant cell lines (e.g., prostate, breast, endothelial cells) treated directly with purified this compound. Such studies will reveal whether the glucuronide itself can alter gene and protein expression, and if so, whether it modulates unique cellular networks compared to its parent aglycone. This will definitively clarify if this compound is simply a pro-drug or a bioactive molecule in its own right.
Elucidating the Precise Role of this compound in Plant-Environment Interactions
In plants, flavonoids and their conjugates are crucial secondary metabolites involved in a variety of interactions with the environment. Isoflavones are known to function as phytoalexins, providing defense against microbial pathogens, and as signaling molecules to establish symbiosis with nitrogen-fixing bacteria. mdpi.commdpi.com They also play a role in protecting the plant from abiotic stresses like UV radiation. nih.gov These compounds often exist within the plant as glycosides or other conjugates, which alters their solubility, stability, and localization. encyclopedia.pubbiosynth.com
The specific function of this compound in planta remains an open and important research question. While its presence is noted in ecological research, its precise role is not understood. targetmol.com One hypothesis is that glucuronidation serves as a detoxification and storage mechanism. The plant may conjugate Biochanin A to create a more water-soluble, stable form that can be sequestered in the vacuole. Upon tissue damage from a herbivore or attack by a pathogen, plant-derived β-glucuronidases could release the more biologically active aglycone as a rapid defense response.
Future research should focus on identifying and quantifying this compound in different plant tissues (roots, leaves, flowers) and in root exudates, especially under conditions of biotic or abiotic stress. Transcriptomic analyses of plants like red clover under stress can help identify the specific UGTs responsible for its synthesis and correlate their expression with the compound's accumulation. mdpi.com Elucidating the function of this glucuronide will not only advance our understanding of plant defense and signaling but also provide context for its presence in the human diet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
